molecular formula C3H5BrO B1346559 Propionyl bromide CAS No. 598-22-1

Propionyl bromide

Cat. No.: B1346559
CAS No.: 598-22-1
M. Wt: 136.98 g/mol
InChI Key: RIBFXMJCUYXJDZ-UHFFFAOYSA-N
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Description

Propionyl bromide, also known as propanoyl bromide, is an organic compound with the chemical formula C3H5BrO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Propionyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins through a process known as propionylation. This compound interacts with enzymes such as propionyl-CoA synthetase, which catalyzes the formation of propionyl-CoA from this compound. Propionyl-CoA is a key intermediate in various metabolic pathways, including the breakdown of fatty acids and certain amino acids. The interaction between this compound and these enzymes is crucial for the proper functioning of these metabolic processes .

Cellular Effects

This compound influences various cellular processes by modifying proteins through propionylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, propionylation of histones, which are proteins associated with DNA, can lead to changes in gene expression by altering the chromatin structure. This can have downstream effects on cellular functions such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of propionyl-CoA, which then participates in the propionylation of proteins. This process involves the transfer of the propionyl group from propionyl-CoA to specific lysine residues on target proteins. This modification can alter the activity, stability, and interactions of these proteins, thereby influencing various cellular processes. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to react violently with water, which can lead to its rapid degradation. This instability can affect its long-term impact on cellular functions in both in vitro and in vivo studies. Researchers must carefully control the experimental conditions to ensure the consistent and reliable use of this compound in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular functions, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. High doses of this compound can also lead to toxic effects, including severe skin burns and eye damage, as well as potential systemic toxicity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to propionyl-CoA. This intermediate participates in the breakdown of fatty acids and certain amino acids, contributing to energy production and biosynthesis of various biomolecules. Enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase play key roles in these pathways, facilitating the conversion of propionyl-CoA to other metabolites. The interaction of this compound with these enzymes is essential for maintaining metabolic flux and proper cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions, as well as its potential toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound and its derivatives, such as propionyl-CoA, can affect their activity and function. Propionyl-CoA is primarily localized in the mitochondria, where it participates in metabolic pathways such as the tricarboxylic acid cycle and fatty acid oxidation. Additionally, propionylation of proteins can occur in the nucleus, cytoplasm, and other cellular compartments, depending on the target proteins and the specific cellular context. The localization of this compound and its derivatives is directed by targeting signals and post-translational modifications that ensure their proper distribution and function within the cell .

Preparation Methods

Propionyl bromide can be synthesized through several methods. One common laboratory method involves the reaction of propionic acid with bromine in the presence of red phosphorus as a catalyst. The reaction is typically carried out at elevated temperatures (80-90°C) and involves the following steps :

  • Add propionic acid, a solvent (such as a low-level alkyl halide), and red phosphorus to a reactor.
  • Heat the mixture to 80-90°C and add bromine dropwise.
  • Allow the reaction to proceed for 10-12 hours under reflux conditions.
  • Increase the temperature to 92-97°C to collect the solvent.
  • Further increase the temperature to 103-105°C to collect the this compound as a pale yellow or transparent liquid.

Chemical Reactions Analysis

Propionyl bromide undergoes various chemical reactions, including substitution and addition reactions. Some common reactions include:

    Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce a propionyl group into aromatic compounds.

Mechanism of Action

The mechanism of action of propionyl bromide primarily involves its reactivity as an acylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In Friedel-Crafts acylation, the compound reacts with an aromatic ring in the presence of a Lewis acid catalyst, leading to the formation of a carbon-carbon bond .

Comparison with Similar Compounds

Propionyl bromide is similar to other acyl halides such as acetyl bromide and butyryl bromide. it is unique in its specific reactivity and applications:

Properties

IUPAC Name

propanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBFXMJCUYXJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208527
Record name Propionyl bromide
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Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Alfa Aesar MSDS]
Record name Propionyl bromide
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CAS No.

598-22-1
Record name Propanoyl bromide
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Record name Propionyl bromide
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Record name Propionyl bromide
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Record name Propionyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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